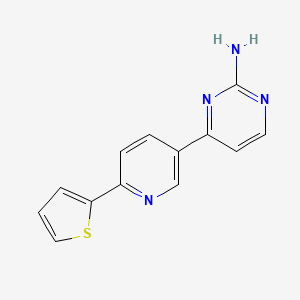

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

Overview

Description

The compound “4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine” is a heterocyclic compound with a pyrimidine ring. It has a molecular formula of C13H10N4S .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting compound is (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, which is prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde. This compound then reacts with thiourea to obtain a pyrimidinthiol derivative 4. Compound 4 is allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative 5 .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reaction with thiourea, and reaction with hydrazine hydrate .Scientific Research Applications

Antioxidant Applications

This compound has shown promising results as an antioxidant. It exhibits significant scavenging activity against α, α-diphenyl-β-picrylhydrazyl (DPPH), which is a common indicator of antioxidant activity . The presence of the thiophene moiety contributes to its effectiveness, as thiophene derivatives are known for their diverse biological activities, including antioxidant properties .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable. It has been tested both in vitro and in vivo, showing potent anti-inflammatory activities. This makes it a candidate for further research in the development of new anti-inflammatory drugs .

Chemotherapeutic Potential

Due to its structure, which includes a pyrimidine-thiol derivative, this compound is a target for chemotherapeutic applications. Chalcones, which are part of its structure, are recognized for their chemotherapeutic properties, including antibacterial, anti-tumor, and anti-proliferative activities .

Synthesis of Heterocyclic Compounds

This compound serves as a starting point for the synthesis of novel heterocyclic compounds, such as pyrimidine-thiol, pyrazole, and pyran derivatives. These heterocyclic compounds have immense biological activities associated with them, making them valuable in pharmaceutical research .

Pharmacological Research

The compound’s pyridine derivatives have shown potent pharmacological properties, including cytotoxic activity. This suggests its potential use in the development of drugs with cytotoxic properties, which can be beneficial in cancer therapy .

Isosteric Applications

Thiophene is a well-known isostere for benzene. The replacement of a benzene ring with a thiophene moiety, as seen in this compound, can lead to changes in the pharmacokinetic properties of drugs, such as the prolongation of half-life. This application is significant in the design of drugs with improved efficacy and duration of action .

Development of Anti-depressant Drugs

The structural similarity of this compound to known anti-depressant drugs suggests its potential application in the development of new anti-depressant medications. The modification of existing antidepressant structures by incorporating thiophene moieties could result in drugs with enhanced properties .

Antimicrobial and Antitumor Research

The compound’s structure, which includes both pyridine and thiophene moieties, is present in many bioactive molecules that exhibit diverse biological activities. This includes antimicrobial and antitumor effects, making it a compound of interest in the research of new treatments for infectious diseases and cancer .

Future Directions

Mechanism of Action

Target of Action

It is synthesized as a derivative of chalcones and thiophene, both of which have been associated with diverse biological efficiency .

Mode of Action

It is synthesized from a compound that reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .

Biochemical Pathways

The compound is synthesized from chalcones and thiophene, both of which have been associated with diverse biological efficiency .

Result of Action

The newly synthesized compounds, including 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine, showed potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

properties

IUPAC Name |

4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSUWYYLFKTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

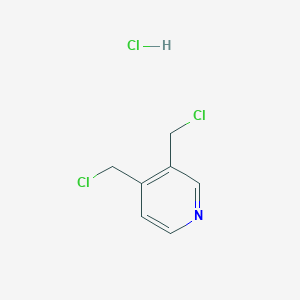

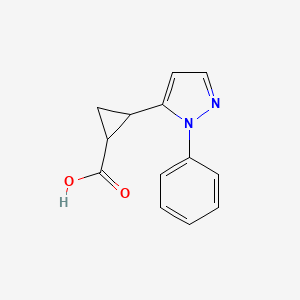

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)

![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)

![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)